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molecular formula C12H17N3O2 B8685032 6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid

6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid

Cat. No. B8685032
M. Wt: 235.28 g/mol
InChI Key: PFCNCXUFRWZONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765743B2

Procedure details

To a solution of 6-formyl-2-pyridinecarboxylic acid [Chemstep Product List] (0.25 g) in dichloromethane (6.8 ml) was added 1-methylpiperazine (0.481 ml) and acetic acid (0.083 ml). The mixture was stirred at room temperature for 15 min when sodium triacetoxyborohydride (0.459 g) was added and the mixture stirred overnight. The crude reaction mixture was diluted with dichloromethane (60 ml) and methanol was added until a clear solution was observed. The mixture was loaded onto an aminopropyl-SPE cartridge (5 g) pre-eluted with dichloromethane. The cartridge was eluted with dichloromethane and methanol and fractions containing product were combined and blown to dryness under a stream of nitrogen. The crude product was taken up in dichloromethane (2×25 ml) and washed with 2M sodium hydroxide solution (25 ml). The aqueous layer was acidified to pH7 using 5N hydrochloric acid and concentrated under vacuum to approximately 25 ml. The solution was loaded onto an Oasis cartridge (6 g) and eluted with water (one volume) and methanol. Fractions containing product were combined and dried to give the title compound (0.171 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.481 mL
Type
reactant
Reaction Step One
Quantity
0.083 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.459 g
Type
reactant
Reaction Step Two
[Compound]
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=1)=O.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.CO>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([CH2:1][C:3]2[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=2)[CH2:15][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(=O)C1=CC=CC(=N1)C(=O)O
Name
Quantity
0.481 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0.083 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.459 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
ADDITION
Type
ADDITION
Details
was added until a clear solution
WASH
Type
WASH
Details
pre-eluted with dichloromethane
WASH
Type
WASH
Details
The cartridge was eluted with dichloromethane and methanol and fractions
ADDITION
Type
ADDITION
Details
containing product
WASH
Type
WASH
Details
washed with 2M sodium hydroxide solution (25 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to approximately 25 ml
WASH
Type
WASH
Details
eluted with water (one volume) and methanol
ADDITION
Type
ADDITION
Details
Fractions containing product
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCN(CC1)CC1=CC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.171 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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